2,9-Dibutyl-1,10-phenanthroline CAS number
2,9-Dibutyl-1,10-phenanthroline CAS number
An In-Depth Technical Guide to 2,9-Dibutyl-1,10-phenanthroline
CAS Number: 85575-93-5
Introduction
2,9-Dibutyl-1,10-phenanthroline is a substituted derivative of 1,10-phenanthroline, a well-known heterocyclic organic compound. The introduction of butyl groups at the 2 and 9 positions significantly influences its steric and electronic properties, enhancing its utility in various scientific and industrial applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its emerging role in biomedical research and analytical chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science.
Physicochemical and Computational Data
The fundamental properties of 2,9-Dibutyl-1,10-phenanthroline are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 85575-93-5 | [1][2][3][4] |
| Molecular Formula | C₂₀H₂₄N₂ | [1][2][3] |
| Molecular Weight | 292.42 g/mol | [2][3][5] |
| Appearance | White to orange to light green powder or crystal | [1] |
| Melting Point | 57 - 59 °C | [1][4] |
| Purity | ≥96% (HPLC), >98.0%(N) | [1][2] |
| Boiling Point | 428.6±40.0 °C at 760 mmHg | [4] |
| Density | 1.1±0.1 g/cm³ | [4] |
| Flash Point | 178.3±18.6 °C | [4] |
| Solubility | Generally more soluble in organic solvents than in water. | [6] |
| Storage Conditions | Store at room temperature or 4°C, protect from light. | [1][2] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [2][5] |
| LogP (Octanol-Water Partition Coefficient) | 5.4682 - 5.9 | [2][4][5] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 6 | [2] |
| IUPAC Name | 2,9-dibutyl-1,10-phenanthroline | [5] |
Synthesis
The synthesis of 2,9-disubstituted-1,10-phenanthroline derivatives often involves the reaction of the parent 1,10-phenanthroline with an organolithium reagent.[7] A plausible synthetic route for 2,9-Dibutyl-1,10-phenanthroline involves the reaction of 1,10-phenanthroline with n-butyllithium.[4]
Experimental Protocol: Synthesis of 2,9-Dibutyl-1,10-phenanthroline
This protocol is a generalized procedure based on common synthetic methods for similar compounds.
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,10-phenanthroline in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF) in a flame-dried flask.
-
Reaction : Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add a stoichiometric excess (typically 2-3 equivalents) of n-butyllithium solution dropwise to the stirred phenanthroline solution.
-
Reaction Progression : Allow the reaction mixture to stir at low temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Rearomatization : After the initial reaction, the intermediate is rearomatized. This is often achieved by bubbling air or oxygen through the reaction mixture or by using an oxidizing agent like manganese dioxide.[7]
-
Quenching and Extraction : Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final 2,9-Dibutyl-1,10-phenanthroline.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 2,9-Dibutyl-1,10-phenanthroline.
Applications in Scientific Research
2,9-Dibutyl-1,10-phenanthroline is a versatile compound with applications spanning several research areas.
-
Coordination Chemistry : It serves as a bidentate chelating ligand, forming stable complexes with various transition metal ions. These complexes are investigated for their catalytic and photochemical properties.[1]
-
Analytical Chemistry : Its ability to selectively form colored or fluorescent complexes with metal ions makes it a valuable reagent for the development of sensors and probes for environmental monitoring and quality control.[1][8]
-
Materials Science : The compound is incorporated into advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic devices, where its electronic properties can enhance device efficiency and performance.[1]
-
Biomedical Research : It has been utilized in studies related to drug delivery systems and bioimaging.[1] Notably, significant research has focused on its potential as an anticancer agent.[9][10]
Antitumor Activity of 2,9-Disubstituted-1,10-phenanthrolines
Recent studies have highlighted the potent antitumor effects of 2,9-disubstituted-1,10-phenanthroline derivatives. For instance, 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT), a closely related analog, has demonstrated significant efficacy against lung and head and neck cancer cell lines.[9]
Mechanism of Action
The antitumor activity of dsBPT is multifaceted, involving the induction of several key cellular processes that lead to cancer cell death.[9] The compound has been shown to:
-
Induce G1 phase cell cycle arrest, preventing cancer cells from progressing to the DNA synthesis (S) phase.
-
Trigger apoptosis (programmed cell death).
-
Induce autophagy, a cellular process of self-degradation.
The ability of phenanthroline derivatives to chelate metal ions like iron, zinc, and copper may contribute to their anticancer effects by disrupting the function of metabolic proteins that rely on these metals.[9]
Quantitative Antitumor Data (for 2,9-di-sec-butyl-1,10-phenanthroline)
| Parameter | Cell Lines | Value | Reference |
| IC₅₀ | Lung & Head and Neck Cancer | 0.1–0.2 μM | [9] |
| Combination Index | With Cisplatin | 0.3 (Synergistic) | [9] |
Signaling Pathway Diagram
Caption: Cellular pathways affected by 2,9-disubstituted-1,10-phenanthrolines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of 2,9-Dibutyl-1,10-phenanthroline on cancer cell lines.
-
Cell Culture : Plate cancer cells (e.g., A549 lung cancer or FaDu head and neck cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare a stock solution of 2,9-Dibutyl-1,10-phenanthroline in a suitable solvent (e.g., DMSO). Create a series of dilutions in the cell culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 10 µM).
-
Incubation : Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate the plate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
2,9-Dibutyl-1,10-phenanthroline is a compound with significant potential, driven by its unique chelating properties and sterically hindered structure. Its established use in analytical and materials science is now complemented by exciting developments in biomedical research, particularly as a template for novel anticancer agents. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore and harness the capabilities of this versatile molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,9-DI-N-BUTYL-1,10-PHENANTHROLINE - Safety Data Sheet [chemicalbook.com]
- 4. 2,9-Dibutyl-1,10-phenanthroline | CAS#:85575-93-5 | Chemsrc [chemsrc.com]
- 5. 2,9-Dibutyl-1,10-phenanthroline | C20H24N2 | CID 13384176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 484-11-7: 2,9-Dimethyl-1,10-phenanthroline [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline | PLOS One [journals.plos.org]
- 10. Synthesis and evaluation of 2,9-disubstituted-1,10-phenanthroline derivatives as G-quadruplex binders - PubMed [pubmed.ncbi.nlm.nih.gov]
